Testosterone cypionate

概要

説明

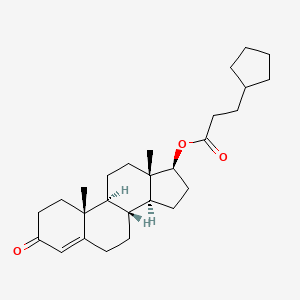

テストステロンシпионаートは、主に男性の精巣で、女性の場合は卵巣で少量生産される重要なホルモンであるテストステロンの合成誘導体です。 これは、男性のテストステロン値の低下を治療し、トランスジェンダー男性のホルモン療法に用いられるアンドロゲンおよびアナボリックステロイドです 。 この化合物は、血流への徐放性で知られており、テストステロン補充療法に人気があります 。

準備方法

合成経路と反応条件: テストステロンシпионаートは、テストステロンとシクロペンチルプロピオン酸をエステル化して合成されます。 この反応は、通常、ピリジンなどの塩基の存在下で、シクロペンチルプロピオン酸の酸塩化物誘導体とテストステロンを用いて行われます 。 この反応は、エステルの加水分解を防ぐために無水条件下で行われます。

工業生産方法: テストステロンシпионаートの工業生産には、大規模なエステル化プロセスが用いられます。 まず、テストステロンを精製してから、塩基の存在下でシクロペンチルプロピオン酸クロリドと反応させます。 次に、生成物を結晶化またはクロマトグラフィーによって精製して、最終的な化合物を得ます 。

化学反応の分析

反応の種類: テストステロンシпионаートは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応により、テストステロンシпионаートは様々な酸化誘導体に変換される可能性があります。

還元: 還元反応により、テストステロン構造のケトン基が修飾される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により17-ケトステロイドが生成され、還元により17-ヒドロキシ誘導体が生成される可能性があります 。

4. 科学研究への応用

テストステロンシпионаートは、科学研究に幅広く応用されています。

化学: ステロイド化学および合成の研究における基準化合物として使用されます。

生物学: 筋肉の成長や骨密度など、様々な生物学的プロセスの調節における役割について調査されています。

科学的研究の応用

Hormone Replacement Therapy

Testosterone Replacement Therapy (TRT)

The primary application of testosterone cypionate is in treating hypogonadism, a condition characterized by insufficient testosterone production. TRT aims to restore serum testosterone levels to a normal physiological range, alleviating symptoms such as fatigue, reduced libido, and muscle weakness .

- Dosage and Administration : Typically administered via intramuscular injection, common dosages range from 200 mg every two weeks to adjustments based on serum testosterone levels .

- Clinical Benefits : Patients often report improvements in energy levels, mood, sexual function, and muscle mass . For instance, a study found that men with low baseline testosterone levels experienced significant increases in fat-free mass after receiving this compound injections .

Anabolic Effects in Bodybuilding

Muscle Growth and Performance Enhancement

this compound is frequently used by athletes and bodybuilders to enhance muscle mass and performance due to its anabolic properties. It promotes protein synthesis and muscle recovery when combined with resistance training .

- Research Findings : Studies indicate that while TRT can support muscle growth in hypogonadal men, it does not lead to "superhuman" results; rather, it aids those struggling with low testosterone levels to achieve better fitness outcomes .

Psychological Effects

Impact on Mood and Behavior

Research has shown that this compound can influence mood and cognitive functions. In a controlled study involving supraphysiological doses, participants exhibited increased manic scores and aggressive responses .

- Case Studies : Two case studies highlighted the effects of testosterone therapy on language use and social behavior among individuals undergoing treatment for gender transition or hypogonadism . These findings suggest that testosterone levels can significantly affect psychological well-being.

Adverse Effects and Complications

Potential Risks

While this compound is generally safe when used appropriately, there are potential side effects. A notable case involved a patient developing pulmonary eosinophilia after using this compound, indicating possible acute lung toxicity linked to the drug .

- Monitoring Side Effects : Regular monitoring is essential during TRT to manage any adverse effects effectively. Common side effects include mood swings, acne, and changes in libido .

Research Applications

Scientific Studies and Trials

this compound has been the subject of numerous research studies aimed at understanding its pharmacological effects and therapeutic benefits. For example:

- A study evaluated the cardiovascular effects of long-term anabolic steroid use among weightlifters, revealing significant differences in heart function between users and non-users of anabolic steroids like this compound .

- Another investigation focused on the relationship between testosterone levels and mental health outcomes among users of anabolic steroids, providing insights into the psychological implications of hormone replacement therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hormone Replacement Therapy (TRT) | Restores normal testosterone levels in hypogonadal men | Improves energy, mood, libido; increases fat-free mass |

| Anabolic Effects | Enhances muscle growth and athletic performance | Supports protein synthesis; beneficial for those with low T |

| Psychological Effects | Influences mood and cognitive functions | Can increase manic symptoms; affects social behavior |

| Adverse Effects | Potential side effects including mood swings and respiratory issues | Case study reported pulmonary eosinophilia; monitoring required |

| Research Applications | Investigates pharmacological effects and health outcomes | Studies show cardiovascular risks associated with long-term use |

作用機序

テストステロンシпионаートは、主に他の強力なホルモンへの変換と、特定の細胞受容体との相互作用を通じてその効果を発揮します。 それは、酵素5α-レダクターゼによってジヒドロテストステロン(DHT)に、酵素アロマターゼによってエストラジオールに変換されます 。 テストステロンとDHTの両方ともアンドロゲン受容体に結合し、エストラジオールはエストロゲン受容体に結合します。 これらの相互作用により、遺伝子発現と細胞機能を調節する様々なシグナル伝達経路が活性化されます 。

類似の化合物:

テストステロンエナント酸: テストステロンのエステル化された別の形態で、エステル鎖が少し短いため、血流への放出が速くなります.

テストステロンプロピオネート: エステル鎖がさらに短いため、放出がさらに速くなり、作用時間が短くなります.

テストステロンシпионаートの独自性: テストステロンシпионаートは、より長いエステル鎖を持っているため、血流へのテストステロンの放出がより遅く、より安定しています。 これにより、他の形態よりも注射回数が少なくなり、テストステロン値がより安定します 。

類似化合物との比較

Testosterone Enanthate: Another esterified form of testosterone with a slightly shorter ester chain, leading to a faster release into the bloodstream.

Testosterone Propionate: Has an even shorter ester chain, resulting in a more rapid release and shorter duration of action.

Uniqueness of Testosterone Cypionate: this compound is unique due to its longer ester chain, which provides a slower and more consistent release of testosterone into the bloodstream. This results in fewer injections and more stable testosterone levels compared to other forms .

生物活性

Testosterone cypionate is a synthetic androgen and anabolic steroid, primarily used in testosterone replacement therapy (TRT) for men with hypogonadism. Its biological activity is characterized by its effects on androgen receptors, metabolism, and various physiological responses. This article delves into the pharmacokinetics, mechanisms of action, clinical outcomes, and case studies related to this compound.

Pharmacokinetics

Absorption and Distribution

This compound is administered via intramuscular injection, allowing for slow release and absorption due to its esterified nature. Upon administration of 200 mg, peak plasma testosterone levels (Cmax) reach approximately 1122 ng/dL within 4-5 days, subsequently declining to about 400 ng/dL by day 10 . The volume of distribution is around 1 L/kg, indicating extensive distribution throughout the body .

Protein Binding and Metabolism

In plasma, this compound is approximately 98% protein-bound to sex hormone-binding globulin (SHBG) . Once in circulation, it is converted into testosterone, which can then be metabolized into dihydrotestosterone (DHT) or estradiol (E2) through enzymatic pathways involving 5α-reductase and aromatase respectively .

Elimination

Approximately 90% of administered this compound is excreted in urine as conjugates, with a half-life of about 8 days . This prolonged half-life contributes to its efficacy in maintaining stable testosterone levels over time.

This compound acts as an agonist at the androgen receptor (AR), leading to both androgenic and anabolic effects. The androgenic effects include the development of male secondary sexual characteristics, while the anabolic effects stimulate protein synthesis in muscle tissue and promote bone growth .

Hormonal Effects

A study comparing intramuscular this compound (IM-TC) with subcutaneous testosterone enanthate (SCTE-AI) found significant increases in total testosterone levels post-treatment for both modalities. However, IM-TC resulted in higher estradiol levels and hematocrit compared to SCTE-AI, which was associated with a more favorable safety profile .

Case Studies

- Case Study on Hypogonadal Men : A cohort of 234 hypogonadal men receiving IM-TC showed significant increases in total testosterone from 313.6 ng/dL to 536.4 ng/dL after treatment (p <0.001). However, SCTE-AI was linked to lower estradiol levels post-therapy (p <0.001) .

- Transgender Patients : In a study involving transgender individuals undergoing hormone therapy with this compound, participants reported improvements in libido and sexual function after regular injections. For instance, one participant self-administered 200 mg every three weeks and noted significant physical and psychological changes during the treatment period .

Side Effects and Considerations

While this compound is effective for TRT, it may also lead to side effects such as increased hematocrit levels and potential mood alterations. A randomized controlled trial indicated that high doses could result in manic symptoms in some individuals, highlighting the variability in response among patients .

Summary of Key Findings

| Parameter | Value/Outcome |

|---|---|

| Cmax (Peak Testosterone Level) | 1122 ng/dL at 4-5 days post-injection |

| Half-Life | Approximately 8 days |

| Protein Binding | ~98% bound to SHBG |

| Estradiol Increase | Significant rise with IM-TC compared to SCTE-AI |

| Clinical Improvements | Enhanced libido and sexual function reported |

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFVBGJFAYZEBE-ZLQWOROUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015617 | |

| Record name | Testosterone cypionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Details | 'FDA label' | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-20-8 | |

| Record name | Testosterone cypionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone cypionate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone cypionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE CYPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

98-104ºC | |

| Details | 'MSDS' | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。